![molecular formula C7H13ClF3N B1445679 N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride CAS No. 1384427-48-8](/img/structure/B1445679.png)
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride
Overview
Description
“N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1384427-48-8 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is closely related to compounds like 3,3,3-trifluoropropene oxide (TFPO), which can be synthesized through bromination of 3,3,3-trifluoropropene and subsequent treatment with acetic acid, leading to 2-bromo-3,3,3-trifluoropropyl acetate. This acetate, upon acid hydrolysis and cyclization with alkali, yields TFPO in a significant yield (Ramachandran & Padiya, 2007).
Medicinal Chemistry Applications
- The chemistry of the 3,3,3-trifluoroprop-1-enyl (TFPE) group, which is structurally similar to N-(3,3,3-trifluoropropyl)cyclobutanamine, shows potential in medicinal chemistry as a new fluorine motif. The development of new fluorination reagents and their application in reactions like Sonogashira cross-coupling have opened avenues for drug development. For instance, an indometacin analogue bearing a TFPE group exhibited greater pharmaceutical activity than the original indometacin (Ikeda, 2019).
Cycloaddition Reactions and Compound Formation
- 3,3,3-Trifluoropropene derivatives, which are related to N-(3,3,3-trifluoropropyl)cyclobutanamine, have been used in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide. This led to the formation of various substituted ethyl (trifluoromethyl)-dihydroisoxazole carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Markitanov et al., 2018).
Novel Synthesis Methods
- Advanced synthesis methods have been developed for compounds like 3,3,3-trifluoropropene, which can be obtained from vinylidene fluoride. These methods involve intermediate stages such as 3,3,3-trifluoropropyl acetate or methyl ether, showcasing innovative approaches to generating complex fluorinated compounds (Feiring, 1978).
Fluorinated Compound Applications
- Fluorinated compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf), though not directly N-(3,3,3-trifluoropropyl)cyclobutanamine, have been studied for their biotransformation properties. Such studies are crucial in understanding the metabolic pathways and potential applications of fluorinated compounds in various fields including medicinal chemistry (Schuster et al., 2008).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements associated with this compound .
properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCXKVAVPPSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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